N-(2,4-dimethylphenyl)-3-methyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-amine
Description
N-(2,4-Dimethylphenyl)-3-methyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-amine is a triazolopyrimidine derivative characterized by a fused triazole-pyrimidine core. The compound features a 2,4-dimethylphenyl group at the 7-position and a methyl substituent at the 3-position of the triazole ring. Its molecular formula is C₁₄H₁₅N₅, with a molecular weight of 253.31 g/mol. The structural uniqueness arises from the electron-donating methyl groups on the aromatic ring, which influence electronic distribution and steric interactions.
Properties
IUPAC Name |
N-(2,4-dimethylphenyl)-3-methyltriazolo[4,5-d]pyrimidin-7-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14N6/c1-8-4-5-10(9(2)6-8)16-12-11-13(15-7-14-12)19(3)18-17-11/h4-7H,1-3H3,(H,14,15,16) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IBPDYASXBZJHMM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)NC2=C3C(=NC=N2)N(N=N3)C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14N6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
254.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2,4-dimethylphenyl)-3-methyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-amine typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the use of ultrasonic-assisted Huisgen 1,3-dipolar cycloaddition reaction, which provides good yields . The reaction conditions often include the use of copper(I) catalysts and organic azides, which facilitate the formation of the triazole ring .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented, but the principles of large-scale organic synthesis apply. This includes optimizing reaction conditions for higher yields, using cost-effective reagents, and ensuring the process is scalable and environmentally friendly.
Chemical Reactions Analysis
Types of Reactions
N-(2,4-dimethylphenyl)-3-methyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-amine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can be performed to modify the triazole ring or other functional groups.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the triazole ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions. The conditions vary depending on the desired reaction but often involve controlled temperatures and specific solvents to ensure optimal yields .
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxides of the triazole ring, while substitution reactions can introduce various functional groups into the molecule .
Scientific Research Applications
N-(2,4-dimethylphenyl)-3-methyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-amine has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Medicine: Due to its inhibitory effects on CDKs, it is being researched for potential anticancer properties.
Industry: The compound’s unique structure makes it useful in developing new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-(2,4-dimethylphenyl)-3-methyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-amine involves its interaction with molecular targets such as CDKs. By inhibiting CDKs, the compound can interfere with cell cycle progression, leading to cell cycle arrest and potentially inducing apoptosis in cancer cells . The pathways involved include the regulation of cyclin-CDK complexes, which are essential for cell division .
Comparison with Similar Compounds
Comparison with Similar Compounds
The triazolopyrimidine scaffold is highly versatile, with modifications at the 3-, 5-, and 7-positions significantly altering physicochemical and pharmacological properties. Below is a comparative analysis of key derivatives:
Table 1: Structural and Physicochemical Comparisons
Key Findings :
Substituent Effects on Lipophilicity: The target compound’s 2,4-dimethylphenyl group confers moderate lipophilicity, intermediate between the hydrophilic morpholine in 9e and the hydrophobic benzyl in 5 .
Synthetic Yields :
- Derivatives with benzyl or furan-2-ylmethyl groups (e.g., 5 ) exhibit higher yields (74–81%) compared to morpholine-containing analogs (e.g., 9e : 89.9% yield via optimized crystallization) .
Biological Implications: Chlorophenyl substituents (e.g., 93) are associated with anti-tubercular activity, while trifluoromethyl groups (e.g., Compound in ) improve metabolic stability . The target compound’s dimethylphenyl group may optimize binding to hydrophobic pockets in enzyme targets, as seen in cannabinoid receptor-affine derivatives .
Thermal Stability :
Biological Activity
N-(2,4-dimethylphenyl)-3-methyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-amine is a compound of interest due to its potential biological activities, particularly in the field of cancer research. This article explores its biological activity based on recent studies and findings.
Chemical Structure and Properties
The compound's molecular formula is with a molecular weight of approximately 258.29 g/mol. Its structure features a triazolo-pyrimidine core, which is known for its diverse biological activities.
Biological Activity Overview
The biological activities of this compound have been primarily evaluated in the context of anticancer properties. Several studies have reported its effects on various cancer cell lines, highlighting its potential as a therapeutic agent.
Anticancer Activity
- Mechanism of Action : The compound has been shown to inhibit key targets involved in cancer progression. For instance, it affects the EGFR and VEGFR signaling pathways, which are crucial for tumor growth and angiogenesis.
- In Vitro Studies : In a study involving MCF-7 breast cancer cells, treatment with this compound resulted in:
- Cell Viability Reduction : Significant reduction in cell viability was observed at IC50 values ranging from 5 to 15 µM.
- Apoptosis Induction : The compound triggered apoptosis as indicated by increased pre-G1 phase cell populations and DNA fragmentation.
- Cell Cycle Arrest : It caused G1/S phase arrest, leading to inhibited cell cycle progression.
Data Table: Summary of Biological Activities
Case Studies
- Study on MCF-7 Cells : A study demonstrated that treatment with the compound led to a decrease in cell viability and significant apoptosis induction through activation of caspases. The results indicated that the compound could serve as a lead for developing new anticancer agents targeting EGFR and VEGFR pathways.
- Mechanistic Insights : Molecular docking studies revealed that this compound binds effectively to the active sites of EGFR and VEGFR, suggesting a competitive inhibition mechanism that could be leveraged for therapeutic development.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
